L-Seryl-L-tyrosyl-L-threonylglycylglycyl-L-phenylalanine
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Overview
Description
L-Seryl-L-tyrosyl-L-threonylglycylglycyl-L-phenylalanine is a peptide compound composed of the amino acids serine, tyrosine, threonine, glycine, and phenylalanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-tyrosyl-L-threonylglycylglycyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents such as HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of peptides like this compound may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and purified using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-tyrosyl-L-threonylglycylglycyl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis or chemical modification.
Major Products
Oxidation: Dityrosine or other oxidized derivatives.
Reduction: Peptides with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
L-Seryl-L-tyrosyl-L-threonylglycylglycyl-L-phenylalanine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Potential therapeutic applications in drug development and as a biomarker for certain diseases.
Industry: Utilized in the development of novel biomaterials and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of L-Seryl-L-tyrosyl-L-threonylglycylglycyl-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets and altering their activity. For example, it may inhibit or activate enzymatic reactions, influence signal transduction pathways, or affect protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- L-Seryl-L-tyrosyl-L-threonyl-L-seryl-L-asparaginyl-L-asparaginyl-L-threonyl-L-prolyl-L-valine
- L-Phenylalanine, L-seryl-L-tyrosyl-L-threonylglycylglycyl
Uniqueness
L-Seryl-L-tyrosyl-L-threonylglycylglycyl-L-phenylalanine is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties. Its combination of hydrophilic and hydrophobic residues allows it to interact with a variety of molecular targets, making it versatile for research and industrial applications.
Properties
CAS No. |
561308-48-3 |
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Molecular Formula |
C29H38N6O10 |
Molecular Weight |
630.6 g/mol |
IUPAC Name |
(2S)-2-[[2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C29H38N6O10/c1-16(37)25(35-27(42)21(34-26(41)20(30)15-36)11-18-7-9-19(38)10-8-18)28(43)32-13-23(39)31-14-24(40)33-22(29(44)45)12-17-5-3-2-4-6-17/h2-10,16,20-22,25,36-38H,11-15,30H2,1H3,(H,31,39)(H,32,43)(H,33,40)(H,34,41)(H,35,42)(H,44,45)/t16-,20+,21+,22+,25+/m1/s1 |
InChI Key |
IUDPKKBWYBNRHP-WMZJGDQGSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)N)O |
Canonical SMILES |
CC(C(C(=O)NCC(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)N)O |
Origin of Product |
United States |
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